4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one

Description

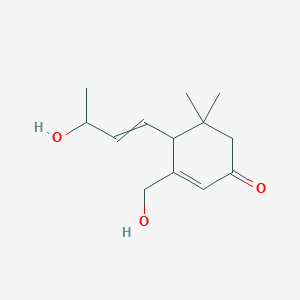

Structure and Identification The compound 4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one (hereafter referred to by its full IUPAC name) is a cyclohexenone derivative characterized by:

- A cyclohex-2-en-1-one core substituted with two methyl groups at positions 5 and 5.

- A 3-hydroxymethyl group at position 3.

- A 4-(3-hydroxybut-1-enyl) side chain at position 4, featuring a conjugated double bond and a hydroxyl group .

Natural Occurrence This compound was isolated from the ethanol extract of Mesembryanthemum crystallinum (ice plant) alongside glycosylated derivatives, such as E-4-hydroxy-3,5,5-trimethyl-4-(3-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)cyclohex-2-en-1-one (compound 11 in ). Its isolation involved chromatographic techniques and spectral analysis (e.g., NMR, MS), highlighting its structural complexity and polar functional groups .

Properties

IUPAC Name |

4-(3-hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPUEQDFCJBNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(=CC(=O)CC1(C)C)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the hydroxymethyl group: This step often involves a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Formation of the hydroxybutenyl side chain: This can be accomplished through a series of reactions including aldol condensation and reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to form saturated compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-oxobut-1-enyl)-3-(formyl)-5,5-dimethylcyclohex-2-en-1-one.

Reduction: Formation of 4-(3-hydroxybutyl)-3-(hydroxymethyl)-5,5-dimethylcyclohexane.

Substitution: Formation of 4-(3-chlorobut-1-enyl)-3-(chloromethyl)-5,5-dimethylcyclohex-2-en-1-one.

Scientific Research Applications

4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 17 from Ephedra intermedia

- Structure: (E)-3-(3-Hydroxybut-1-enyl)-2,4,4-trimethylcyclohexa-2,5-dienone.

- Key Differences: Contains a cyclohexa-2,5-dienone core (two conjugated double bonds) instead of a cyclohex-2-enone. Lacks the hydroxymethyl group at position 3. Substituted with methyl groups at positions 2, 4, and 4.

(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone

- Structure : Features a 3-oxobut-1-enyl substituent instead of 3-hydroxybut-1-enyl.

- Key Differences :

(4E)-4-[(2Z)-But-2-en-1-ylidene]-3,5,5-trimethylcyclohex-2-en-1-one

- Structure : Contains a but-2-en-1-ylidene group (a conjugated diene substituent) at position 4.

- Methyl groups at positions 3, 5, and 5.

- Applications : Used in industrial synthesis due to its planar, conjugated structure, which may enhance UV absorption properties .

Glycosylated Derivative (MOL002731)

- Structure : The target compound with a tetrahydropyran-2-yl (glucose derivative) attached to the 3-hydroxybutenyl side chain.

- Key Differences :

Data Table: Structural and Functional Comparison

*Estimated based on glycosylated derivative data.

Research Findings and Implications

- Bioactivity: The glycosylated derivative () may exhibit enhanced bioavailability compared to non-glycosylated analogs due to improved solubility.

- Structural Flexibility: The cyclohexenone ring’s puckering (described via Cremer-Pople coordinates in ) varies with substituents, affecting conformational stability and intermolecular interactions.

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one can be represented as follows:

This compound features multiple functional groups, including hydroxyl groups and an enone moiety, which are often associated with diverse biological activities.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of hydroxyl groups is known to enhance the ability of a molecule to scavenge free radicals. A study demonstrated that related cyclohexenones can effectively inhibit lipid peroxidation, suggesting that this compound may possess similar capabilities .

Antimicrobial Properties

Compounds containing cyclohexenone frameworks have shown promising antimicrobial activities. A comparative analysis indicated that derivatives of this compound could inhibit the growth of various bacterial strains. For example, a study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored in several studies. It is hypothesized that the enone functionality can modulate inflammatory pathways. For instance, a related compound was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting that this compound may also exert anti-inflammatory effects .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study 1: Antioxidant Evaluation

In a controlled laboratory setting, the antioxidant activity of a derivative closely related to this compound was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant potential.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on various derivatives of cyclohexenones. The results showed that one derivative exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that modifications to the structure can enhance antimicrobial efficacy.

Research Findings and Implications

Current research suggests that this compound could be a valuable candidate for further investigation in drug development due to its multifaceted biological activities. The structural characteristics that contribute to its antioxidant and antimicrobial properties warrant deeper exploration through both in vitro and in vivo studies.

Q & A

Q. What are the standard analytical techniques for characterizing the stereochemistry and functional groups of this compound?

Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve stereochemistry and confirm hydroxyl/olefinic groups. For example, coupling constants in H NMR can distinguish between cis and trans configurations in the cyclohexenone ring .

- X-ray Crystallography : Resolve absolute stereochemistry and intramolecular hydrogen bonding (e.g., O–H···O interactions) using single-crystal diffraction data. Bond angles and torsion angles (e.g., C–O–H ≈ 108.7°) from analogous structures can guide interpretation .

- Infrared (IR) Spectroscopy : Identify hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches to confirm functional groups.

Table 1 : Key Analytical Techniques

| Technique | Purpose | Example Evidence |

|---|---|---|

| NMR | Stereochemistry | |

| X-ray | Crystal structure | |

| IR | Functional groups |

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodology :

- Reaction Monitoring : Use TLC/HPLC to track intermediates and optimize reaction time.

- Catalyst Screening : Test Lewis acids (e.g., BF·EtO) or enzymes for regioselective hydroxylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while reducing agents (NaBH) stabilize reactive enone systems .

Table 2 : Synthesis Optimization Factors

| Factor | Impact | Evidence |

|---|---|---|

| Catalyst | Regioselectivity | |

| Solvent | Intermediate stability |

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodology :

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational equilibria (e.g., keto-enol tautomerism) that may explain discrepancies .

- Computational Modeling : Compare DFT-optimized structures with experimental X-ray data to validate stereochemical assignments .

- Crystallographic Refinement : Re-analyze diffraction data with software like SHELXL to check for overlooked hydrogen bonding or disorder .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodology :

- Microcosm Studies : Simulate biodegradation in soil/water systems under controlled conditions (pH, temperature) to track half-life using LC-MS .

- QSAR Modeling : Predict bioaccumulation potential using logP values and molecular descriptors from PubChem .

- Ecotoxicology Assays : Evaluate acute toxicity in Daphnia magna or algae, referencing protocols for structurally similar cyclohexenones .

Q. How can researchers investigate the biological activity of this compound against enzyme targets?

Methodology :

- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., cyclooxygenase) based on the compound’s hydroxyl and enone groups .

- Enzyme Inhibition Assays : Measure IC values via fluorescence-based assays, adjusting pH to stabilize the compound’s reactive groups .

Table 3 : Biological Activity Workflow

| Step | Method | Evidence |

|---|---|---|

| Docking | Target identification | |

| Assay | IC determination |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodology :

- Reproducibility Trials : Replicate published methods while controlling humidity (hydroxyl group sensitivity) and oxygen levels (enone oxidation) .

- DoE (Design of Experiments) : Use factorial design to isolate critical variables (e.g., reaction time, catalyst loading) affecting yield .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.